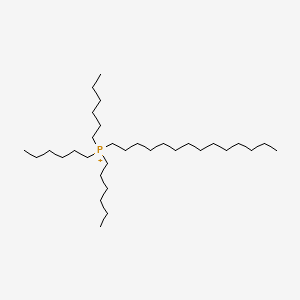

Trihexyltetradecylphosphonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trihexyl(tetradecyl)phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68P/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4/h5-32H2,1-4H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVOHVLEZJMINC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68P+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048103 | |

| Record name | Trihexyl(tetradecyl)phosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374683-43-9 | |

| Record name | Trihexyl(tetradecyl)phosphonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Trihexyltetradecylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trihexyltetradecylphosphonium chloride, a quaternary phosphonium (B103445) salt with significant applications as an ionic liquid. This document details the experimental protocol, presents key quantitative data, and illustrates the synthetic pathway, offering valuable insights for researchers and professionals in chemistry and drug development.

Core Synthesis Protocol

The primary method for synthesizing this compound chloride is through the quaternization of trihexylphosphine (B1293673) with 1-chlorotetradecane. This nucleophilic substitution reaction directly yields the target phosphonium salt.

Experimental Workflow

A Comprehensive Technical Guide to the Physical Properties of Trihexyltetradecylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihexyltetradecylphosphonium bromide, a quaternary phosphonium (B103445) salt, is a versatile ionic liquid that has garnered significant interest across various scientific disciplines. Its unique combination of properties, including high thermal stability and tunable solubility, makes it a valuable compound in applications ranging from catalysis and electrochemistry to drug delivery systems.[1][2] This technical guide provides an in-depth overview of the core physical properties of this compound bromide, complete with experimental protocols and a workflow diagram illustrating its application in extractive desulfurization.

Core Physical Properties

The physical characteristics of this compound bromide are fundamental to its function and application. A summary of these properties is presented in the table below for clear comparison.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₆₈PBr | [1] |

| Molecular Weight | 563.76 g/mol | [1][3] |

| Appearance | Colorless to yellowish-brown liquid or solid | [1][4] |

| Density | 0.96 g/mL at 20 °C | [3][4] |

| Melting Point | < Room Temperature; 39 °C | [2][5] |

| Solubility | Soluble in organic solvents such as hexane. Immiscible with water. | [3][6][7] |

| Thermal Stability | Stable over a broad temperature range. | [2] |

Experimental Protocols

Accurate determination of the physical properties of ionic liquids like this compound bromide is crucial for their effective application. The following sections detail generalized experimental methodologies for key physical property measurements.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the thermal transitions of a material, including its melting point.[3]

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound bromide is hermetically sealed in an aluminum pan.[3]

-

An empty sealed aluminum pan is used as a reference.[3]

-

The sample and reference are placed in the DSC instrument.

-

A temperature program is initiated, which typically involves a series of heating and cooling cycles to observe thermal transitions. A common procedure includes:

-

The heating and cooling rates are maintained at a constant value, typically 10 °C/min.[3]

-

The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

The melting point is identified as the temperature at which an endothermic peak occurs on the resulting thermogram.[8]

Determination of Density

The density of an ionic liquid can be determined using various methods, including the use of a vibrating tube densimeter or by correlating it with its refractive index.[1][9]

Methodology (Vibrating Tube Densimeter):

-

The vibrating tube densimeter is calibrated using standard substances with known densities, such as dry air and deionized water.

-

A small sample of this compound bromide is injected into the U-shaped tube within the instrument.

-

The tube is oscillated at its natural frequency.

-

The instrument measures the period of oscillation, which is directly related to the density of the sample.

-

The temperature of the sample is precisely controlled during the measurement.

-

The density is calculated from the measured oscillation period and the calibration constants.

Determination of Solubility

The solubility of this compound bromide in various solvents can be determined by preparing mixtures of the ionic liquid and the solvent at different concentrations and observing their phase behavior.

Methodology (Visual Method):

-

A series of vials are prepared, each containing a known mass of this compound bromide.

-

A specific solvent is added incrementally to each vial.

-

The vials are sealed and agitated, often with heating, to ensure thorough mixing.

-

The mixtures are then allowed to equilibrate at a constant temperature.

-

The samples are visually inspected to determine if they form a single homogeneous phase (miscible) or separate into distinct layers (immiscible).

-

The solubility can be quantified by determining the concentration at which the transition from a single phase to two phases occurs.

Application Workflow: Extractive Desulfurization

This compound bromide has shown significant promise as an extractant in the removal of sulfur compounds from liquid fuels, a process known as extractive desulfurization.[10][11] The following diagram illustrates a typical workflow for this application.

References

- 1. ipme.ru [ipme.ru]

- 2. researchgate.net [researchgate.net]

- 3. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hiyka.com [hiyka.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. hitachi-hightech.com [hitachi-hightech.com]

- 9. Density Prediction of Ionic Liquids at Different Temperatures Using the Average Free Volume Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Trihexyl tetradecyl phosphonium bromide as an effective catalyst/extractant in ultrasound-assisted extractive/oxidative desulfurization - PubMed [pubmed.ncbi.nlm.nih.gov]

thermal stability of trihexyltetradecylphosphonium ionic liquids

An In-depth Technical Guide to the Thermal Stability of Trihexyltetradecylphosphonium Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of this compound-based ionic liquids. Understanding the thermal decomposition behavior of these compounds is critical for their safe and effective implementation in a variety of applications, including as solvents in chemical synthesis, electrolytes in electrochemical devices, and as active pharmaceutical ingredients (APIs) or excipients in drug formulations.

Introduction

This compound ionic liquids are a class of quaternary phosphonium (B103445) salts characterized by a central phosphorus atom bonded to three hexyl chains and one tetradecyl chain. Their bulky and asymmetric cation contributes to their low melting points, often below room temperature, classifying them as ionic liquids. A key property for their practical use is their thermal stability, which is largely influenced by the nature of the counter-anion. This guide will delve into the thermal decomposition of these ionic liquids, presenting quantitative data, detailed experimental methodologies for their assessment, and an examination of their decomposition pathways.

Core Concepts in Thermal Stability

The thermal stability of an ionic liquid is not a single value but rather a range that depends on various factors. Key parameters determined through thermal analysis include:

-

Onset Decomposition Temperature (Tonset): The temperature at which a significant weight loss begins, indicating the start of decomposition.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of decomposition is at its maximum.

-

Isothermal Stability: The ability of the ionic liquid to withstand a specific temperature over an extended period without significant degradation.

It is crucial to recognize that dynamic TGA studies, which involve heating the sample at a constant rate, can often overestimate the real-world, long-term thermal stability of an ionic liquid.[1][2] Isothermal TGA experiments provide a more accurate assessment for applications requiring prolonged exposure to elevated temperatures.[2]

Several factors can influence the measured thermal stability:

-

Anion Type: The nature of the anion plays a dominant role in the thermal stability of phosphonium ionic liquids.[3] Halide anions, for instance, can reduce thermal stability as they can facilitate decomposition processes like the reverse Menshutkin reaction and Hofmann elimination.[2]

-

Atmosphere: The presence of oxygen can lead to lower thermal stability compared to an inert atmosphere like nitrogen.[1][2]

-

Heating Rate: Higher heating rates in dynamic TGA can lead to an overestimation of the thermal stability.[1][2]

-

Purity: Impurities present in the ionic liquid sample can significantly affect its thermal decomposition behavior.[1][2]

Quantitative Thermal Stability Data

The following tables summarize the quantitative data on the thermal stability of various this compound ionic liquids.

Table 1: Thermal Stability of this compound Chloride ([P6,6,6,14][Cl])

| Onset Decomposition Temperature (°C) | Atmosphere | Heating Rate (°C/min) | Comments | Reference |

| 320 | Nitrogen | 1 | Purified sample | [1] |

| 309 | Air | 1 | Purified sample | [1] |

| >300 | Not Specified | Not Specified | General statement |

Table 2: Thermal Stability of this compound Ionic Liquids with Various Anions

| Anion | Onset Decomposition Temperature (°C) | Atmosphere | Heating Rate (°C/min) | Comments | Reference |

| Tetrafluoroborate ([BF4]-) | >300 | Not Specified | Not Specified | Exhibits a profile typical of most phosphonium salts | [4][5] |

| Bis(trifluoromethylsulfonyl)imide ([NTf2]-) | High thermal stability up to 600 K (327 °C) | Not Specified | Not Specified | [6] | |

| Decanoate | Decomposes in the 200-475 °C range | Air | Not Specified | [7] | |

| Bis(oxalato)borate ([BOB]-) | Stable up to 567 K (294 °C) with only 2 wt% loss | Not Specified | 10 | [8] |

Experimental Protocols for Thermal Stability Assessment

The primary technique for evaluating the thermal stability of ionic liquids is Thermogravimetric Analysis (TGA).

Thermogravimetric Analysis (TGA)

Objective: To determine the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Apparatus: A thermogravimetric analyzer (e.g., Mettler-Toledo TGA/DSC 3+, PerkinElmer TGA 4000).

Methodology:

-

Sample Preparation:

-

Ensure the ionic liquid sample is free of solvent and moisture by drying it under high vacuum for an extended period (e.g., 24-48 hours) at a moderate temperature (e.g., 60-80 °C).

-

Accurately weigh a small amount of the dried sample (typically 5-10 mg) into a clean TGA crucible (e.g., alumina, platinum).

-

-

Instrument Setup:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Set the desired atmosphere (e.g., high-purity nitrogen or dry air) with a constant flow rate (e.g., 20-50 mL/min).

-

-

Dynamic TGA (for determining Tonset and Tpeak):

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) to a final temperature well above the expected decomposition range (e.g., 600-800 °C).

-

Record the mass of the sample as a function of temperature.

-

-

Isothermal TGA (for assessing long-term stability):

-

Equilibrate the sample at a starting temperature.

-

Rapidly heat the sample to the desired isothermal temperature.

-

Hold the sample at this temperature for an extended period (e.g., several hours) and record the mass loss over time.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature (for dynamic TGA) or time (for isothermal TGA).

-

The onset decomposition temperature (Tonset) is typically determined as the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve.

-

The peak decomposition temperature (Tpeak) is determined from the peak of the derivative of the TGA curve (DTG curve).

-

Decomposition Pathways and Mechanisms

The thermal decomposition of this compound ionic liquids is a complex process that can proceed through several pathways. The anion plays a crucial role in initiating the decomposition.

A general representation of the factors influencing the thermal decomposition of this compound ionic liquids is depicted below.

Caption: Factors influencing the thermal decomposition of this compound ionic liquids.

For ionic liquids with halide anions, a common decomposition mechanism is initiated by the nucleophilic attack of the anion on the α-carbon of one of the alkyl chains of the phosphonium cation. This can lead to a cascade of reactions, including Hofmann elimination and reverse Menshutkin-type reactions, resulting in the formation of trihexyltetradecylphosphine, alkenes, and the corresponding acid of the anion.

The general workflow for assessing the thermal stability of these ionic liquids is outlined in the following diagram.

Caption: A generalized experimental workflow for the thermal stability assessment of ionic liquids using TGA.

Conclusion

The is a critical parameter that dictates their suitability for high-temperature applications. This guide has provided a comprehensive overview of the factors influencing their decomposition, quantitative data for several common anions, a detailed experimental protocol for their assessment using TGA, and an insight into their decomposition mechanisms. Researchers, scientists, and drug development professionals should carefully consider these aspects to ensure the safe and effective use of these versatile materials. The significant influence of the anion on thermal stability highlights the potential for tuning this property by appropriate anion selection, thereby designing ionic liquids with tailored stability for specific applications.

References

- 1. Thermal stability of trihexyl(tetradecyl)phosphonium chloride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Transport properties of nitrile and carbonate solutions of [P66614][NTf2] ionic liquid, its thermal degradation and non-isothermal kinetics of decomposition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Transition anionic complex in trihexyl(tetradecyl)phosphonium-bis(oxalato)borate ionic liquid – revisited - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05845A [pubs.rsc.org]

In-Depth Technical Guide: Trihexyltetradecylphosphonium Bis(2,4,4-trimethylpentyl)phosphinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of the ionic liquid trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate. This phosphonium-based ionic liquid is noted for its applications as a catalyst and extractant in various chemical processes.

Core Structure and Properties

This compound bis(2,4,4-trimethylpentyl)phosphinate is an ionic liquid composed of a large, sterically hindered phosphonium (B103445) cation and a phosphinate anion. Its chemical formula is C48H102O2P2, and it has a molecular weight of approximately 773.27 g/mol .[1][2][3][4] The IUPAC name for this compound is bis(2,4,4-trimethylpentyl)phosphinate;trihexyl(tetradecyl)phosphanium.[5]

The structure of this ionic liquid imparts properties such as high thermal stability, low volatility, and solubility in a range of organic solvents.[1] It is generally immiscible with water.[6][7]

Chemical Structure Diagram

Caption: 2D structure of the cation and anion.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C48H102O2P2 | [1][2][3][4][5] |

| Molecular Weight | 773.27 g/mol | [1][2][3][4] |

| Appearance | Yellow to brown liquid | [3] |

| Density | 0.89 g/cm³ (at 25 °C) | [1][2] |

| Viscosity | 1198 cP (at 25 °C) | [1][2] |

| Melting Point | < Room Temperature | [1][2] |

| Conductivity | 0.01 mS/cm (at 30 °C) | [1][2] |

Experimental Protocols

Synthesis of this compound Bis(2,4,4-trimethylpentyl)phosphinate

The synthesis of this ionic liquid is typically a two-step process involving the preparation of the phosphonium halide precursor followed by an anion exchange reaction.

Step 1: Synthesis of Trihexyl(tetradecyl)phosphonium Chloride (Precursor)

A general method for the synthesis of tetraalkylphosphonium halides involves the quaternization of a phosphine (B1218219) with an alkyl halide.

-

Reactants: Trihexylphosphine (B1293673) and 1-chlorotetradecane (B127486).

-

Procedure: In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, equimolar amounts of trihexylphosphine and 1-chlorotetradecane are combined. The mixture is heated, for example, to 140°C, and stirred for several hours (e.g., 12 hours) to ensure the completion of the reaction. After the reaction, any volatile components are removed under vacuum. The final product is a clear, pale yellow liquid.

Step 2: Anion Exchange to form the Final Ionic Liquid

The phosphonium chloride is then reacted with bis(2,4,4-trimethylpentyl)phosphinic acid in the presence of a base to yield the final ionic liquid.[7][8]

-

Reactants: Trihexyl(tetradecyl)phosphonium chloride, bis(2,4,4-trimethylpentyl)phosphinic acid, and a suitable base (e.g., sodium hydroxide).

-

Procedure: An aqueous solution of trihexyl(tetradecyl)phosphonium chloride is mixed with an organic solvent. Bis(2,4,4-trimethylpentyl)phosphinic acid is then added, followed by the dropwise addition of a base to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred vigorously to facilitate the anion exchange. After the reaction is complete, the organic phase containing the ionic liquid is separated, washed with water to remove any remaining salts, and then dried under vacuum.

Characterization

The synthesized ionic liquid is typically characterized using various spectroscopic and analytical techniques to confirm its structure and purity. These methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are used to elucidate the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability of the ionic liquid.

Application in Extractive Desulfurization of Liquid Fuels

This ionic liquid has been investigated as an extractant for the removal of sulfur compounds, such as dibenzothiophene (B1670422) (DBT), from liquid fuels.

-

Experimental Setup: A model fuel (e.g., DBT dissolved in n-dodecane) and the ionic liquid are mixed in a specified mass ratio (e.g., 1:1) in a sealed container.

-

Procedure: The mixture is stirred at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes). After extraction, the mixture is centrifuged to separate the fuel phase from the ionic liquid phase. The sulfur content in the fuel phase is then analyzed using a suitable analytical technique, such as gas chromatography, to determine the extent of desulfurization. The ionic liquid can often be recycled for several extraction cycles.

Application as a Catalyst in Organic Synthesis

This compound bis(2,4,4-trimethylpentyl)phosphinate can act as a catalyst in multicomponent reactions, for example, in the synthesis of 2,4,5-triaryl-1H-imidazole derivatives.[1][9][10]

-

Reactants: Benzil, an aromatic aldehyde, and ammonium (B1175870) acetate.

-

Procedure: The reactants are dissolved in a solvent such as ethanol. A catalytic amount of the ionic liquid is added to the mixture. The reaction is stirred at room temperature for a period of time until completion, which can be monitored by thin-layer chromatography. The product is then isolated, for example, by filtration and recrystallization, to obtain the pure 2,4,5-triaryl-1H-imidazole derivative.

Logical Relationships and Workflows

Synthesis Workflow

Caption: Synthesis workflow for the ionic liquid.

Extractive Desulfurization Workflow

Caption: Workflow for extractive desulfurization.

This guide provides a foundational understanding of this compound bis(2,4,4-trimethylpentyl)phosphinate for researchers and professionals in the fields of chemistry and drug development. The detailed information on its structure, properties, and synthesis, along with experimental protocols for its key applications, serves as a valuable resource for further investigation and utilization of this versatile ionic liquid.

References

- 1. CN103772429A - Method for preparing bis(2,4,4-trimethylpentyl) phosphinic acid from hydrogen phosphide as byproduct in sodium hypophosphite production process - Google Patents [patents.google.com]

- 2. Gelled Electrolyte Containing Phosphonium Ionic Liquids for Lithium-Ion Batteries [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2013083047A1 - Method for preparing bis(2,4,4-trimethyl pentyl) phosphinic acid - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. researchgate.net [researchgate.net]

- 8. Caucasian Journal of Science » Submission » Adsorptive Desulfurization of Crude Oil with Expanded Perlite [dergipark.org.tr]

- 9. CN102020673B - Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Synthesis of Trihexyl(tetradecyl)phosphonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of trihexyl(tetradecyl)phosphonium bromide, a quaternary phosphonium (B103445) salt with applications as an ionic liquid. The synthesis is achieved through the quaternization of trihexylphosphine (B1293673) with 1-bromotetradecane. This document provides a comprehensive overview of the experimental protocol, quantitative data, and visual representations of the synthesis workflow and reaction pathway.

Core Synthesis

The fundamental reaction for the synthesis of trihexyl(tetradecyl)phosphonium bromide is a nucleophilic substitution reaction (SN2) where the phosphorus atom of trihexylphosphine acts as the nucleophile, attacking the electrophilic carbon of 1-bromotetradecane. This process, known as quaternization, results in the formation of the desired phosphonium salt.

Precursors

The primary precursors for this synthesis are:

-

Trihexylphosphine ([CH₃(CH₂)₅]₃P): A tertiary phosphine (B1218219) that serves as the nucleophile.

-

1-Bromotetradecane (CH₃(CH₂)₁₃Br): An alkyl halide that provides the tetradecyl group and the bromide counter-ion.

Experimental Protocol

The synthesis of trihexyl(tetradecyl)phosphonium bromide is typically conducted as a solvent-free, or "neat," reaction. This approach is advantageous as it simplifies the work-up procedure and reduces solvent waste.

Materials:

-

Trihexylphosphine (1.0 equivalent)

-

1-Bromotetradecane (1.0 equivalent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen or Argon gas inlet

-

Vacuum pump

Procedure:

-

Reaction Setup: A round-bottom flask equipped with a magnetic stir bar is charged with equimolar amounts of trihexylphosphine and 1-bromotetradecane. The flask is then connected to a nitrogen or argon line to ensure an inert atmosphere, preventing the oxidation of the phosphine.

-

Reaction Conditions: The reaction mixture is heated to approximately 140°C with vigorous stirring. The reaction is typically allowed to proceed for 12 hours to ensure complete conversion. The progress of the reaction can be monitored by observing the formation of a viscous liquid, which solidifies upon cooling to room temperature.

-

Purification:

-

Vacuum Stripping: After the reaction is complete, the mixture is subjected to high vacuum to remove any unreacted starting materials and other volatile impurities.

-

Washing: The resulting crude product is washed multiple times with distilled water to remove any water-soluble impurities. Due to the ionic nature of the product, it will preferentially remain in the organic phase or as a solid, while impurities may be extracted into the aqueous phase.

-

Drying: The purified product is then dried under vacuum at an elevated temperature (e.g., 60°C) for several hours to remove any residual water.[1]

-

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of trihexyl(tetradecyl)phosphonium bromide.

| Parameter | Value | Reference |

| Precursors | ||

| Trihexylphosphine (Molar Mass) | 286.49 g/mol | |

| 1-Bromotetradecane (Molar Mass) | 277.28 g/mol | |

| Reaction Conditions | ||

| Molar Ratio (Trihexylphosphine:1-Bromotetradecane) | 1:1 | |

| Temperature | ~140 °C | |

| Reaction Time | 12 hours | |

| Atmosphere | Inert (Nitrogen or Argon) | |

| Product Characteristics | ||

| Product Name | Trihexyl(tetradecyl)phosphonium bromide | |

| Chemical Formula | C₃₂H₆₈BrP | |

| Molar Mass | 563.77 g/mol | |

| Melting Point | 39 °C | [2] |

| Yield and Purity | ||

| Yield | ~95% | [1] |

| Purity | >95% |

Visualizations

To further elucidate the synthesis process, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathway: Chemical Reaction

Caption: Chemical reaction for the synthesis of trihexyl(tetradecyl)phosphonium bromide.

Experimental Workflow

Caption: Experimental workflow for the synthesis of trihexyl(tetradecyl)phosphonium bromide.

References

Molecular Confirmation of Trihexyltetradecylphosphonium Chloride: A Spectroscopic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trihexyltetradecylphosphonium chloride (THTDPCl) is a quaternary phosphonium (B103445) salt, a class of ionic liquids (ILs) recognized for their unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency. These characteristics make them promising candidates for a wide range of applications, from phase transfer catalysis and synthesis to drug delivery and materials science. Accurate molecular confirmation and characterization are paramount for ensuring the purity and consistency of THTDPCl for these applications. This technical guide provides a comprehensive overview of the use of Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy for the definitive molecular confirmation of THTDPCl.

Molecular Structure and Properties

This compound chloride consists of a central phosphorus atom bonded to three hexyl chains and one tetradecyl chain, forming a bulky, asymmetric cation. The positive charge on the phosphonium center is balanced by a chloride anion.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₆₈ClP | [1] |

| Molecular Weight | 519.31 g/mol | [1] |

| Appearance | Clear to pale yellow liquid | [2] |

| CAS Number | 258864-54-9 | [1] |

Synthesis of this compound Chloride

A representative synthesis of this compound chloride involves the quaternization of trihexylphosphine (B1293673) with 1-chlorotetradecane (B127486).

dot

Caption: Synthetic pathway for this compound chloride.

A detailed experimental protocol for the synthesis is as follows:

Materials:

-

Trihexylphosphine

-

1-Chlorotetradecane

-

Nitrogen gas (inert atmosphere)

Procedure:

-

To a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, add an equimolar amount of trihexylphosphine.

-

Add an equimolar amount of 1-chlorotetradecane to the reaction vessel.

-

Heat the mixture to 140°C and stir vigorously for 12 to 16 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove any volatile components and excess 1-chlorotetradecane by vacuum stripping to yield the purified this compound chloride.

Spectroscopic Confirmation

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of THTDPCl is characterized by strong absorptions corresponding to the stretching and bending vibrations of its numerous C-H bonds and vibrations involving the phosphonium center.

Experimental Protocol for FTIR Analysis:

-

Instrumentation: A standard FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector is suitable.

-

Sample Preparation: A small quantity of the neat THTDPCl liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two zinc selenide (B1212193) (ZnSe) or potassium bromide (KBr) windows for transmission analysis.[3]

-

Data Acquisition: Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are co-added.

FTIR Spectral Data for this compound Chloride:

The following table summarizes the characteristic FTIR absorption bands for THTDPCl, with assignments based on spectra of closely related phosphonium ionic liquids.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955 | Strong | Asymmetric C-H stretching (CH₃) |

| ~2924 | Strong | Asymmetric C-H stretching (CH₂) |

| ~2854 | Strong | Symmetric C-H stretching (CH₂) |

| ~1465 | Medium | C-H scissoring (bending) (CH₂) |

| ~1378 | Weak | Symmetric C-H bending (CH₃) |

| ~722 | Medium | P-C stretching |

dot

References

Trihexyltetradecylphosphonium-Based Ionic Liquids: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of Core Characteristics, Experimental Protocols, and Applications

Trihexyltetradecylphosphonium-based ionic liquids (ILs) are a class of quaternary phosphonium (B103445) salts that exist as liquids at or near room temperature. Comprising a bulky, asymmetric this compound cation and a variety of possible anions, these ILs exhibit a unique set of physicochemical properties that make them highly attractive for a range of applications, particularly in the fields of chemical synthesis, materials science, and drug development. Their tunable nature, achieved by modifying the anionic counterpart, allows for the fine-tuning of properties such as viscosity, hydrophobicity, and conductivity. This guide provides a comprehensive technical overview of these promising compounds, with a focus on their general characteristics, experimental methodologies, and potential applications in the pharmaceutical and life sciences sectors.

Core Physicochemical Properties

The general characteristics of this compound-based ILs are largely dictated by the nature of the anion. The large, flexible alkyl chains of the phosphonium cation contribute to a low melting point and high thermal stability. A summary of key quantitative data for several common this compound-based ILs is presented below for comparative analysis.

| Ionic Liquid | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Viscosity (cP at 25°C) | Melting Point (°C) | Conductivity (mS/cm) |

| This compound Chloride ([P₆,₆,₆,₁₄][Cl]) | 258864-54-9 | C₃₂H₆₈ClP | 519.31 | 0.88 - 0.895[1][2][3] | 824 - 1824[4][1][2] | < Room Temperature[1][2] | 4.63 (at 25°C)[1][2] |

| This compound Bromide ([P₆,₆,₆,₁₄][Br]) | 654057-97-3 | C₃₂H₆₈BrP | 563.76 | 0.96[5] | - | < Room Temperature[6] | - |

| This compound Decanoate ([P₆,₆,₆,₁₄][Decanoate]) | 465527-65-5 | C₄₂H₈₇O₂P | 655.11 | 0.89[7] | 319[7] | ~Room Temperature[7] | 0.04 (at 30°C)[7] |

| This compound Bis(trifluoromethylsulfonyl)imide ([P₆,₆,₆,₁₄][NTf₂]) | 460092-03-9 | C₃₄H₆₈F₆NO₄PS₂ | 763.24 | 1.07[8][9][10] | 304[9] | -72[9] | 0.14 (at 30°C)[9] |

Key Characteristics and Applications

Thermal Stability: this compound-based ILs generally exhibit high thermal stability, with decomposition temperatures often exceeding 300°C.[11][12] This makes them suitable for applications requiring elevated temperatures. However, the actual thermal stability can be influenced by factors such as the purity of the sample, the heating rate, and the nature of the atmosphere (inert or air).[12][13]

Low Volatility: A key advantage of these ILs is their negligible vapor pressure, which enhances safety during handling and reduces environmental impact compared to traditional volatile organic solvents.[1][7]

Tunable Solubility: The solubility of these ILs can be tuned by changing the anion. For instance, this compound chloride is a hydrophobic ionic liquid.[14][15] The miscibility with various organic solvents and water is a critical factor in their application as reaction media or extraction solvents.

High Ionic Conductivity: Many this compound-based ILs possess high ionic conductivity, making them suitable for electrochemical applications such as in batteries and supercapacitors.[1][7][16]

Applications in Drug Development and Life Sciences:

-

Solvents and Catalysts in Chemical Synthesis: Their excellent thermal stability and ability to dissolve a wide range of organic and inorganic compounds make them effective solvents and phase-transfer catalysts in organic reactions.[1][16]

-

Drug Formulation and Delivery: These ILs can be used to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[13] They are being explored in transdermal drug delivery systems, where they can act as permeation enhancers to facilitate the transport of drugs across the skin barrier.[17][18][19]

-

Antimicrobial Agents: this compound-based ILs have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[1][7][20] Their mechanism of action is often attributed to the disruption of microbial cell membranes.[4]

-

Extraction of Bioactive Compounds: Their unique solvent properties are utilized in the extraction and purification of natural products from various sources.[21][22]

-

Biocompatibility and Cytotoxicity: The biocompatibility of these ILs is a critical consideration for their use in biomedical applications. Cytotoxicity studies have shown that their effect on mammalian cells is dependent on the specific cation-anion combination and the concentration used.[4][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of these ionic liquids and for evaluating their biological activity.

Synthesis of this compound-Based Ionic Liquids

The synthesis of this compound halides typically involves a quaternization reaction between a tertiary phosphine (B1218219) and an alkyl halide. Other anions can then be introduced through anion exchange reactions.

Example: Synthesis of this compound Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of trihexylphosphine (B1293673) and 1-chlorotetradecane (B127486) under an inert atmosphere (e.g., nitrogen).

-

Reaction Conditions: Heat the reaction mixture to approximately 140°C and stir for 12-24 hours.

-

Purification: After the reaction is complete, cool the mixture to room temperature. Remove any volatile components, such as unreacted starting materials or byproducts, by vacuum stripping. The final product is typically a clear, pale yellow liquid.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the chemical structure and purity of the synthesized ionic liquids.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the functional groups present in the ionic liquid.

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of the ionic liquids. A typical procedure involves heating the sample from room temperature to around 600°C at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[9]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and glass transition temperature of the ionic liquids.

-

Viscometry: The viscosity of the ionic liquids can be measured using various techniques, such as a vibrating wire viscometer or a rotational viscometer, at controlled temperatures.

-

Conductivity Measurement: The ionic conductivity is typically measured using a conductivity meter with a probe immersed in the ionic liquid at a specific temperature.

-

Cyclic Voltammetry (CV): CV is used to determine the electrochemical window of the ionic liquids. A standard three-electrode setup is used, with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). The potential is swept between a defined range, and the resulting current is measured.[2][15][23]

Biological Assays

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., E. coli, S. aureus) in a suitable growth medium.

-

Serial Dilution: Perform serial two-fold dilutions of the ionic liquid in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes in medium without IL) and negative (medium only) controls.

-

Incubation: Incubate the microtiter plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the ionic liquid at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture a suitable mammalian cell line (e.g., HeLa, MCF-7) in a 96-well plate until they reach a desired confluency.[7]

-

Treatment: Expose the cells to various concentrations of the ionic liquid for a specific duration (e.g., 24 or 48 hours).[7]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[23]

Visualizations

The following diagrams illustrate key processes and concepts related to this compound-based ionic liquids.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2006007703A1 - Phosphonium ionic liquids as recyclable solvents for solution phase chemistry - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Tunable Cytotoxicity and Selectivity of Phosphonium Ionic Liquid with Aniline Blue Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 8. novaresearch.unl.pt [novaresearch.unl.pt]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial Ionic Liquids: Ante-Mortem Mechanisms of Pathogenic EPEC and MRSA Examined by FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. hiyka.com [hiyka.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 三己基十四烷基癸酸膦 ≥95.0% (NMR) | Sigma-Aldrich [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices - European Biomedical Institute [ebi.bio]

- 21. mdpi.com [mdpi.com]

- 22. Ionic Liquids as Biocompatible Antibacterial Agents: A Case Study on Structure-Related Bioactivity on Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bacterial Resistance Toward Antimicrobial Ionic Liquids Mediated by Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential: A Technical Guide to Novel Applications of Phosphonium Ionic Liquids

For Immediate Release

A comprehensive technical guide has been developed to illuminate the diverse and burgeoning applications of phosphonium (B103445) ionic liquids (PILs) for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the synthesis, properties, and groundbreaking uses of these versatile compounds, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to accelerate research and development.

Phosphonium ionic liquids, a class of salts with melting points below 100°C, are gaining significant attention due to their unique physicochemical properties, including high thermal stability, low vapor pressure, and tunable solvency.[1][2] These characteristics make them highly attractive for a wide array of applications, ranging from green chemistry and materials science to biotechnology and energy storage.

This guide delves into the core of PILs' utility, offering a structured overview of their novel applications in catalysis, as advanced lubricants, in carbon dioxide capture, as antimicrobial agents, in energy storage, and as sophisticated drug delivery vehicles.

Synthesis and Physicochemical Properties

The synthesis of phosphonium ionic liquids typically involves a two-step process: a quaternization reaction to form a phosphonium halide, followed by an anion exchange to introduce the desired anion.[3][4] The choice of alkyl chains on the phosphonium cation and the nature of the anion are critical in tuning the physicochemical properties of the resulting PIL.

A general synthetic workflow is outlined below:

Key physicochemical properties of various phosphonium ionic liquids are summarized in the table below, showcasing the tunability of these materials.

| Phosphonium Ionic Liquid Cation | Anion | Melting Point (°C) | Decomposition Temp. (°C) | Viscosity (cP at 25°C) |

| Trihexyl(tetradecyl)phosphonium | Chloride | <25 | >300 | 1330 |

| Trihexyl(tetradecyl)phosphonium | Bis(2,4,4-trimethylpentyl)phosphinate | <25 | >300 | 2370 |

| Tetrabutylphosphonium | Bromide | 100-103 | ~360 | - |

| Triethyl-n-butylphosphonium | bis(fluoromethylsulfonyl)imide | <25 | >300 | 38 |

| Triethyl-n-octylphosphonium | bis(fluoromethylsulfonyl)imide | <25 | >300 | 52.5 |

Note: Data compiled from various sources. Viscosity and other properties can vary significantly with temperature and purity.

Novel Applications and Experimental Insights

Catalysis: Driving Efficient Chemical Transformations

Phosphonium ionic liquids have emerged as effective solvents and catalysts in a variety of organic reactions, including Suzuki and Heck cross-coupling reactions.[5][6] Their high thermal stability and ability to dissolve both organic and inorganic reactants contribute to enhanced reaction rates and catalyst recyclability.

Experimental Protocol for Suzuki Cross-Coupling Reaction:

A typical procedure involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base, using a phosphonium ionic liquid as the reaction medium.

-

Catalyst Preparation: In a reaction vessel, dissolve the palladium catalyst (e.g., Pd(OAc)₂) and the phosphonium ionic liquid in a suitable solvent (e.g., ethanol).

-

Reactant Addition: Add the aryl halide, arylboronic acid, and a base (e.g., K₂CO₃) to the reaction mixture.

-

Reaction: Stir the mixture at a specific temperature (e.g., 80°C) for a designated time until the reaction is complete, monitoring by techniques like TLC or GC.

-

Product Extraction: After cooling, extract the product with an organic solvent (e.g., ethyl acetate). The ionic liquid and catalyst remain in a separate phase, allowing for potential recycling.

-

Purification: Purify the extracted product using column chromatography.

Advanced Lubricants: Reducing Friction and Wear

The unique properties of phosphonium ionic liquids, such as high thermal stability and the ability to form protective tribofilms, make them excellent candidates for lubricants and lubricant additives.[7] They have shown significant reductions in friction and wear in various metal-on-metal contacts.

Experimental Protocol for Tribological Testing:

The lubricating properties of PILs can be evaluated using a four-ball or pin-on-disk tribometer according to ASTM standards.[7]

-

Sample Preparation: Prepare the lubricant sample, either a neat PIL or a blend of a base oil with a specific concentration of the PIL.

-

Test Setup: Secure the test specimens (e.g., steel balls and disk) in the tribometer. Apply the lubricant to the contact area.

-

Test Execution: Apply a specific load and rotational speed at a controlled temperature and duration. Record the coefficient of friction throughout the test.

-

Wear Analysis: After the test, clean the specimens and measure the wear scar diameter or volume using microscopy and profilometry.

-

Surface Analysis: Analyze the worn surfaces using techniques like SEM and XPS to investigate the formation of a tribofilm.

| Lubricant | Wear Scar Diameter (mm) | Coefficient of Friction |

| Base Oil (PAO) | 0.55 | 0.12 |

| PAO + 1 wt% [P₆₆₆₁₄][Phosphinate] | 0.42 | 0.08 |

| PAO + 1 wt% [P₆₆₆₁₄][DCA] | 0.48 | 0.09 |

Note: Representative data showing the improvement in tribological properties with the addition of phosphonium ionic liquids to a base oil.

Carbon Dioxide Capture: A Greener Approach

Phosphonium ionic liquids, particularly those functionalized with amino groups, have demonstrated high efficiency in capturing CO₂.[8] Their low volatility and high thermal stability offer advantages over traditional amine-based solvents.

Experimental Protocol for CO₂ Absorption Measurement:

The CO₂ absorption capacity of PILs can be determined using a gravimetric or volumetric method.

-

Sample Preparation: Place a known mass of the phosphonium ionic liquid in a sample holder within a pressure-controlled chamber.

-

Degassing: Degas the sample under vacuum to remove any dissolved gases.

-

CO₂ Introduction: Introduce CO₂ into the chamber at a specific pressure and temperature.

-

Equilibrium: Allow the system to reach equilibrium, where the mass of the sample stabilizes.

-

Capacity Calculation: The CO₂ absorption capacity is calculated from the mass increase of the ionic liquid.

-

Desorption: The CO₂ can be desorbed by increasing the temperature or reducing the pressure, allowing for the regeneration of the ionic liquid.

References

- 1. Synthesis, anti-microbial activities and anti-electrostatic properties of phosphonium-based ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. arpnjournals.org [arpnjournals.org]

- 4. DSpace [helda.helsinki.fi]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of β-Substituted Cyclic Enones via Phosphonium Salt-Activated, Palladium-Catalyzed Cross-Coupling of Cyclic 1,3-Diones [organic-chemistry.org]

- 7. tribology.rs [tribology.rs]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Trihexyltetradecylphosphonium Chloride in Extractive Desulfurization of Fuel

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of trihexyltetradecylphosphonium chloride ([THTDP]Cl), a phosphonium-based ionic liquid (PIL), in the extractive desulfurization (EDS) of liquid fuels. The unique properties of [THTDP]Cl, such as its high thermal and chemical stability, make it an effective solvent for removing sulfur compounds from fuels under mild conditions.[1] This document outlines the underlying principles, experimental procedures, and expected outcomes, supported by quantitative data from recent research.

Principle of Extractive Desulfurization (EDS) with [THTDP]Cl

Extractive desulfurization is a non-destructive separation process that leverages the high affinity of an ionic liquid for sulfur-containing compounds present in fuel.[2] Unlike hydrodesulfurization (HDS), EDS operates at or near ambient temperature and pressure and does not require hydrogen, making it a potentially more cost-effective and safer alternative for removing refractory sulfur compounds like dibenzothiophene (B1670422) (DBT) and its derivatives.[1][3]

The mechanism of extraction is based on the favorable interactions between the ionic liquid and the aromatic sulfur compounds. These interactions can include van der Waals forces, π-π interactions, and hydrogen bonding, which facilitate the transfer of sulfur compounds from the non-polar fuel phase to the polar ionic liquid phase.[4]

Experimental Protocols

This section details the protocols for performing extractive desulfurization of a model fuel using [THTDP]Cl.

Materials and Equipment

-

Ionic Liquid: this compound chloride ([THTDP]Cl)

-

Model Fuel: A solution of a known concentration of a sulfur compound (e.g., dibenzothiophene (DBT), benzothiophene (B83047) (BT), or thiophene) in a sulfur-free organic solvent (e.g., n-dodecane or n-hexane).[1][5]

-

Analytical Equipment: Gas chromatograph with a flame ionization detector (GC-FID) or a sulfur-selective detector to determine the sulfur concentration in the fuel phase.

-

Glassware: Vials or flasks for mixing, magnetic stirrer, and a centrifuge for phase separation.

-

Heating and Stirring: Hot plate with a magnetic stirrer.

-

Ultrasonicator (for Ultrasound-Assisted EDS): To enhance the extraction efficiency.

Protocol for Extractive Desulfurization (EDS)

-

Preparation of Model Fuel: Prepare a model fuel by dissolving a known amount of the target sulfur compound (e.g., DBT) in the organic solvent to achieve the desired initial sulfur concentration.

-

Extraction:

-

Phase Separation: After mixing, separate the ionic liquid phase from the fuel phase. This can be achieved by centrifugation to ensure a clean separation.

-

Analysis:

-

Carefully extract a sample from the upper fuel phase.

-

Analyze the sulfur concentration in the fuel sample using a gas chromatograph.

-

-

Calculation of Desulfurization Efficiency: The desulfurization efficiency (E%) can be calculated using the following formula: E% = [(C₀ - Cₑ) / C₀] * 100 Where:

-

C₀ is the initial concentration of the sulfur compound in the fuel.

-

Cₑ is the equilibrium concentration of the sulfur compound in the fuel after extraction.

-

Protocol for Ultrasound-Assisted Extractive/Oxidative Desulfurization (UEODS)

This protocol describes a more advanced method that combines extraction with oxidation, enhanced by ultrasonication, to achieve higher sulfur removal.[6]

-

Reaction Setup: In a reaction vessel, combine the model oil, [THTDP]Cl (acting as both extractant and catalyst), and an oxidizing agent such as hydrogen peroxide (H₂O₂).[6]

-

Ultrasonication: Place the vessel in an ultrasonic bath and sonicate at a controlled temperature (e.g., 30 °C) for a specific duration.[6]

-

Phase Separation: After the reaction, allow the mixture to settle and separate the ionic liquid phase from the oil phase.

-

Analysis: Analyze the sulfur content of the oil phase as described in the EDS protocol.

Quantitative Data Summary

The following tables summarize the quantitative data on the performance of this compound-based ionic liquids in extractive desulfurization under various conditions.

Table 1: Extractive Desulfurization (EDS) of Dibenzothiophene (DBT) using [THTDP]Cl [1]

| Parameter | Value |

| Ionic Liquid | [THTDP]Cl |

| Model Fuel | DBT in n-dodecane |

| Mass Ratio (IL:Fuel) | 1:1 |

| Temperature | 30 °C |

| Time | 30 min |

| DBT Removal Efficiency | 81.5% |

Table 2: Ultrasound-Assisted Extractive/Oxidative Desulfurization (UEODS) of Model Oil using [THTDP]Cl [6]

| Parameter | Value |

| Ionic Liquid/Catalyst | [THTDP]Cl |

| Oxidant | Hydrogen Peroxide |

| Temperature | 30 °C |

| Maximum Sulfur Removal | 98.67% |

| Recyclability | 5 times without significant loss in efficiency |

Table 3: Extractive Desulfurization of Different Sulfur Compounds using a Phosphonium-based IL [7]

| Sulfur Compound | Extraction Efficiency |

| Dibenzothiophene (DBT) | 69% |

| Benzothiophene (BT) | 53% |

| Dimethyldibenzothiophene | 40% |

Visualizations

The following diagrams illustrate the experimental workflow for extractive desulfurization and the underlying mechanism of sulfur compound removal.

Caption: Experimental workflow for extractive desulfurization.

Caption: Mechanism of extractive desulfurization.

Regeneration and Reusability of [THTDP]Cl

A significant advantage of using ionic liquids is their potential for regeneration and reuse, which is crucial for the economic viability of the process. Studies have shown that [THTDP]Cl can be regenerated and recycled multiple times without a significant decrease in its desulfurization efficiency.[6] Regeneration can be achieved through various methods, including back-extraction with a suitable solvent or stripping with an inert gas.[8]

Conclusion

This compound chloride is a promising solvent for the extractive desulfurization of liquid fuels. Its high efficiency in removing sulfur compounds, especially under mild operating conditions, coupled with its recyclability, makes it a viable alternative to conventional hydrodesulfurization. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore and optimize the use of [THTDP]Cl in developing cleaner fuel technologies. Further research could focus on scaling up the process and investigating its application on a wider range of real-world fuel samples.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. erpublications.com [erpublications.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Desulfurization of Diesel Using Ionic Liquids: Process Design and Optimization Using COSMO-Based Models and Aspen Plus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Solvent Extraction of Rare Earth Metals Using Trihexyltetradecylphosphonium Nitrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the selective extraction and separation of rare earth elements (REEs) from aqueous solutions containing other metals, such as nickel and cobalt, using the ionic liquid trihexyltetradecylphosphonium nitrate (B79036) ([P66614][NO3]). This method is particularly relevant for the recycling of permanent magnets and nickel-metal hydride batteries.[1][2][3][4]

The use of this compound nitrate offers a more environmentally friendly alternative to traditional solvent extraction processes by eliminating the need for volatile and flammable organic diluents.[1][2][3][4] The process relies on an "inner salting-out effect" where a high concentration of nitrate ions in the aqueous feed solution facilitates the extraction of REEs into the ionic liquid phase.[1][2]

Core Principles

The separation is based on the strong affinity of trivalent rare-earth ions to form anionic nitrate complexes (e.g., [La(NO3)6]3-, [Sm(NO3)5]2-) in highly concentrated nitrate solutions.[1][3][5] These anionic complexes are then extracted into the ionic liquid phase, which consists of the this compound cation ([P66614]+). Transition metals like nickel and cobalt do not readily form such anionic nitrate complexes and therefore remain in the aqueous phase.[1][5] Stripping of the rare earth elements from the ionic liquid and its subsequent regeneration can be achieved simply with pure water.[1][2][3]

Experimental Data

The following tables summarize the quantitative data from studies on the solvent extraction of rare earth metals using this compound nitrate.

Table 1: Feed Solution Compositions for Extraction Studies [1][2][3]

| Feed Component | Concentration (g/L) | Application Context |

| Samarium(III) | 84 | Sm-Co Permanent Magnet Recycling |

| Cobalt(II) | 164 | Sm-Co Permanent Magnet Recycling |

| Lanthanum(III) | 61 | NiMH Battery Recycling |

| Nickel(II) | 251 | NiMH Battery Recycling |

Table 2: Extraction and Purity Results [1][2][3]

| Rare Earth Element | Extraction Efficiency (%) | Purity in Loaded Ionic Liquid (after scrubbing) (%) |

| Samarium(III) | > 99 | 99.9 |

| Lanthanum(III) | > 99 | 99.9 |

Table 3: Key Experimental Parameters [3][5]

| Parameter | Extraction | Scrubbing |

| Temperature | 60 °C | 80 °C |

| Contact Time | 1 hour | 2 hours |

| Agitation Speed | 1800 rpm | 1900 rpm |

| Phase Ratio (Aqueous:Organic) | 1:1 (v/v) | - |

| Salting-out Agent | Ammonium nitrate or Sodium nitrate | 7.5 M NH4NO3 |

Experimental Protocols

Preparation of this compound Nitrate ([P66614][NO3])

This protocol describes the synthesis of the nitrate-form of the ionic liquid from its commercially available chloride precursor, this compound chloride ([P66614]Cl, also known as Cyphos IL 101).[1][2][3][5]

Materials:

-

This compound chloride ([P66614]Cl)

-

Potassium nitrate (KNO3) or Sodium nitrate (NaNO3)

-

Deionized water

-

Separatory funnel

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a 2 M solution of KNO3 in deionized water.

-

In a beaker, combine this compound chloride with the 2 M KNO3 solution. Use a volume of the KNO3 solution sufficient for three washes (e.g., for 91 g of [P66614]Cl, use 100 mL of 2 M KNO3 solution for each wash).[5]

-

Stir the mixture vigorously for 1 hour to facilitate the metathesis (anion exchange) reaction.

-

Transfer the mixture to a separatory funnel and allow the phases to separate. The denser aqueous phase will be at the bottom.

-

Drain and discard the lower aqueous phase.

-

Repeat the washing step (steps 3-5) two more times with fresh 2 M KNO3 solution.

-

After the final nitrate wash, wash the resulting ionic liquid phase with deionized water (e.g., 100 mL) to remove any remaining chloride and potassium nitrate impurities.[5]

-

Allow the phases to separate completely and drain the lower aqueous phase.

-

The resulting colorless liquid is this compound nitrate.

Solvent Extraction of Rare Earth Elements

This protocol outlines the extraction of REEs from a concentrated nitrate aqueous solution.

Materials:

-

This compound nitrate ([P66614][NO3])

-

Aqueous feed solution containing REEs and other metals (e.g., Ni, Co) in a high concentration of nitrate salts (e.g., NH4NO3 or NaNO3).[3][5]

-

Vials or reaction vessels

-

Thermostated shaker

Procedure:

-

Pipette equal volumes (e.g., 1 mL each) of the undiluted [P66614][NO3] and the aqueous feed solution into a vial.[3][5]

-

Seal the vial and place it in a thermostated shaker set to 60 °C.[3][5]

-

Shake the mixture at 1800 rpm for 1 hour to ensure thorough mixing and mass transfer.[3][5]

-

After 1 hour, stop the shaker and allow the two phases to separate. Centrifugation can be used to expedite phase separation if necessary.

-

The upper phase is the REE-loaded ionic liquid, and the lower phase is the aqueous raffinate containing the impurities (e.g., Ni, Co).

-

Carefully separate the two phases for further processing and analysis.

Scrubbing of the Loaded Ionic Liquid

A scrubbing step is performed to remove any co-extracted impurities from the loaded ionic liquid phase.

Materials:

-

REE-loaded ionic liquid from the extraction step

-

Scrubbing solution (e.g., 7.5 M NH4NO3)[5]

-

Vials or reaction vessels

-

Thermostated shaker

Procedure:

-

Combine the REE-loaded ionic liquid with the scrubbing solution in a vial.

-

Seal the vial and place it in a thermostated shaker set to a higher temperature of 80 °C to reduce viscosity and improve kinetics.[3][5]

-

After 2 hours, stop the shaker and allow the phases to separate.

-

Separate the purified REE-loaded ionic liquid phase from the aqueous scrub solution.

Stripping of Rare Earth Elements and Ionic Liquid Regeneration

This protocol describes the recovery of the REEs from the ionic liquid and the regeneration of the ionic liquid for reuse.

Materials:

-

Purified REE-loaded ionic liquid from the scrubbing step

-

Deionized water

-

Vials or reaction vessels

-

Shaker

Procedure:

-

Combine the purified REE-loaded ionic liquid with an equal volume of deionized water in a vial.

-

Shake the mixture vigorously for a sufficient time to allow the REEs to be stripped from the ionic liquid into the aqueous phase.

-

Allow the phases to separate.

-

The lower aqueous phase now contains the purified rare earth nitrates, and the upper phase is the regenerated this compound nitrate, which can be reused in subsequent extraction cycles.[1][2][3]

Visualizations

The following diagrams illustrate the logical workflow of the solvent extraction process.

Caption: Workflow of REE solvent extraction using [P66614][NO3].

Caption: Simplified mechanism of REE extraction into the ionic liquid phase.

References

- 1. Highly efficient separation of rare earths from nickel and cobalt by solvent extraction with the ionic liquid trihexyl(tetradecyl)phosphonium nitrate: a process relevant to the recycling of rare earths from permanent magnets and nickel metal hydride batteries - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

Application of Trihexyltetradecylphosphonium Bromide in Sulfur Removal from Gasoline

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of trihexyltetradecylphosphonium bromide, hereafter referred to as [P₆₆₆₁₄][Br], in the desulfurization of gasoline. The protocols are intended for research and development professionals working towards cleaner fuel technologies. Two primary methods are detailed: Extractive Desulfurization (EDS) and Ultrasound-Assisted Extractive/Oxidative Desulfurization (UEODS).

Application Notes

This compound bromide is a phosphonium-based ionic liquid (PIL) that has demonstrated significant potential as an effective extractant and catalyst for the removal of sulfur compounds from liquid fuels.[1][2][3] Its favorable properties include high thermal and chemical stability, a high rate of synthesis compared to imidazolium-based ionic liquids, and the ability to be recycled multiple times without a significant loss of activity.[1][3][4]

The primary application of [P₆₆₆₁₄][Br] in this context is to reduce the sulfur content in gasoline to meet stringent environmental regulations (e.g., EURO VI/Bharat VI standards of < 10 ppm sulfur).[1][2] It is particularly effective in removing refractory sulfur compounds such as dibenzothiophene (B1670422) (DBT), benzothiophene (B83047) (BT), and thiophene (B33073) (TH), which are challenging to remove using conventional hydrodesulfurization (HDS) processes.[3][5]

Two main approaches for utilizing [P₆₆₆₁₄][Br] are:

-

Extractive Desulfurization (EDS): In this process, [P₆₆₆₁₄][Br] is used as a solvent to selectively extract sulfur-containing compounds from the gasoline phase. The efficiency of this process is influenced by factors such as temperature, extraction time, and the mass ratio of the ionic liquid to the fuel.[1][4]

-

Ultrasound-Assisted Extractive/Oxidative Desulfurization (UEODS): This enhanced method combines extraction with oxidation, often facilitated by ultrasound.[3] Ultrasound irradiation can increase the desulfurization performance by creating microstreaming effects, which enhance mass transfer between the fuel and the ionic liquid phases.[4] In the oxidative variant, an oxidizing agent is used to convert sulfur compounds into their more polar sulfone derivatives, which are then more readily extracted by the ionic liquid.[3]

The choice of method depends on the desired level of desulfurization and the specific sulfur compounds present in the gasoline. UEODS generally achieves higher sulfur removal efficiencies in shorter reaction times compared to EDS.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data from various studies on the desulfurization of model fuels using this compound bromide.

| Desulfurization Method | Sulfur Compound | Initial Sulfur Conc. (ppm) | [P₆₆₆₁₄][Br] : Fuel Mass Ratio | Temperature (°C) | Time (min) | Sulfur Removal Efficiency (%) | Reference |

| EDS | Dibenzothiophene (DBT) | Not Specified | 1:1 | 30 | 30 | 88.5 | [1][2] |

| EDS | Dibenzothiophene (DBT) | Not Specified | 1:1 | 30 | 30 | 84.5 | Not specified in snippets |

| UEDS | Dibenzothiophene (DBT) | Not Specified | Not Specified | 30 | 20 | 80 | [4] |

| UEODS | Dibenzothiophene (DBT) | 500 | 1:1 | 50 | 30 | 78.45 | Not specified in snippets |

| UEODS | Dibenzothiophene (DBT) | Not Specified | 1:1 | 30 | Not Specified | 98.67 | Not specified in snippets |

Experimental Protocols

Protocol 1: Extractive Desulfurization (EDS) of Model Gasoline

This protocol describes a typical procedure for the extractive desulfurization of a model gasoline sample containing dibenzothiophene (DBT).

1. Materials and Equipment:

- This compound bromide ([P₆₆₆₁₄][Br])

- Dibenzothiophene (DBT)

- n-octane or n-dodecane (as model gasoline solvent)

- Vials or reaction vessels with magnetic stirrers

- Heating and stirring plate

- Centrifuge

- Gas chromatograph with a flame photometric detector (GC-FPD) or a suitable sulfur analyzer

2. Preparation of Model Gasoline:

- Prepare a stock solution of DBT in n-octane or n-dodecane. For example, dissolve a calculated amount of DBT in the solvent to achieve a sulfur concentration of 500 ppm.

3. Extraction Procedure:

- In a reaction vial, add a specific mass of the prepared model gasoline.

- Add [P₆₆₆₁₄][Br] to the vial to achieve the desired mass ratio (e.g., 1:1).

- Place the vial on a heating and stirring plate and set the desired temperature (e.g., 30°C).

- Stir the mixture vigorously for the specified duration (e.g., 30 minutes).

- After the extraction, transfer the mixture to a centrifuge tube.

- Centrifuge the mixture to achieve a clear separation of the upper gasoline phase and the lower ionic liquid phase.

4. Analysis:

- Carefully collect the upper gasoline phase for analysis.

- Determine the sulfur concentration in the treated gasoline using a GC-FPD or another appropriate sulfur analysis method.

- The sulfur removal efficiency can be calculated using the following formula:

- Sulfur Removal (%) = [(Initial Sulfur Conc. - Final Sulfur Conc.) / Initial Sulfur Conc.] x 100

5. Regeneration of Ionic Liquid:

- The [P₆₆₆₁₄][Br] phase containing the extracted sulfur compounds can be regenerated. While specific regeneration protocols for the bromide salt were not detailed in the provided search results, a common method for other ionic liquids involves washing with a suitable solvent to remove the sulfur compounds, followed by drying under vacuum.[6] The regenerated ionic liquid can be reused for subsequent desulfurization cycles.[1][3]

Protocol 2: Ultrasound-Assisted Extractive/Oxidative Desulfurization (UEODS)

This protocol outlines the procedure for UEODS, which can achieve higher desulfurization efficiency.

1. Materials and Equipment:

- All materials and equipment listed in Protocol 1.

- Ultrasound probe sonicator or ultrasonic bath.

- Hydrogen peroxide (H₂O₂) as an oxidant (for oxidative variant).

- Acetic acid (optional, as a catalyst).

2. Preparation of Model Gasoline:

- Prepare the model gasoline as described in Protocol 1.

3. UEODS Procedure:

- In a reaction vessel, combine the model gasoline and [P₆₆₆₁₄][Br] at the desired mass ratio (e.g., 1:1).

- For the oxidative process, add the oxidant (e.g., H₂O₂) and optionally a catalyst like acetic acid. The molar ratio of oxidant to sulfur (n(O/S)) is a critical parameter to optimize (e.g., 6:1).[7]

- Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

- Set the desired temperature (e.g., 30°C or 50°C).

- Apply ultrasound for the specified duration (e.g., 20-30 minutes).

- After sonication, allow the mixture to settle or centrifuge to separate the phases.

4. Analysis and Regeneration:

- Analyze the sulfur content of the treated gasoline phase as described in Protocol 1.

- Regenerate the ionic liquid as described in Protocol 1. The regeneration process for the oxidative method may require additional steps to remove the oxidized sulfur compounds (sulfones).

Visualizations

// Node Definitions prep_model [label="Prepare Model Gasoline\n(e.g., 500 ppm DBT in n-octane)", fillcolor="#F1F3F4", fontcolor="#202124"]; mixing [label="Mix Model Gasoline and\n[P66614][Br] (e.g., 1:1 mass ratio)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Stir at Controlled Temperature\n(e.g., 30°C for 30 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separation [label="Phase Separation\n(Centrifugation)", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Analyze Sulfur Content\nin Gasoline Phase (GC-FPD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; regeneration [label="Regenerate\n[P66614][Br]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; desulf_gasoline [label="Desulfurized Gasoline", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; recycled_il [label="Recycled [P66614][Br]", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges prep_model -> mixing; mixing -> extraction; extraction -> separation; separation -> analysis [label="Gasoline Phase"]; separation -> regeneration [label="Ionic Liquid Phase"]; analysis -> desulf_gasoline; regeneration -> recycled_il; } DOT Caption: Workflow for Extractive Desulfurization (EDS).

// Node Definitions prep_model [label="Prepare Model Gasoline\n(e.g., 500 ppm DBT in n-octane)", fillcolor="#F1F3F4", fontcolor="#202124"]; mixing [label="Mix Model Gasoline, [P66614][Br],\nand Oxidant (e.g., H2O2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sonication [label="Apply Ultrasound at\nControlled Temperature\n(e.g., 30°C for 20 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separation [label="Phase Separation\n(Centrifugation)", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Analyze Sulfur Content\nin Gasoline Phase (GC-FPD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; regeneration [label="Regenerate\n[P66614][Br]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; desulf_gasoline [label="Desulfurized Gasoline", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; recycled_il [label="Recycled [P66614][Br]", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges prep_model -> mixing; mixing -> sonication; sonication -> separation; separation -> analysis [label="Gasoline Phase"]; separation -> regeneration [label="Ionic Liquid Phase"]; analysis -> desulf_gasoline; regeneration -> recycled_il; } DOT Caption: Workflow for Ultrasound-Assisted Desulfurization (UEODS).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Desulfurization of diesel via joint adsorption and extraction using a porous liquid derived from ZIF-8 and a phosphonium-type ionic liquid - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00364G [pubs.rsc.org]